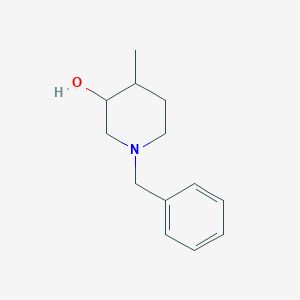

1-Benzyl-4-methylpiperidin-3-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGQXVUZVXXWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620739 | |

| Record name | 1-Benzyl-4-methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384338-20-9 | |

| Record name | 1-Benzyl-4-methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Piperidine Alkaloid Chemistry

Piperidine (B6355638) alkaloids are a large and diverse group of naturally occurring and synthetic compounds characterized by a piperidine ring, a six-membered heterocycle containing a nitrogen atom. researchgate.netnih.gov These compounds are found in various plant species and have been a source of medicinally important molecules. researchgate.netnih.gov The piperidine nucleus is a common motif in many pharmaceuticals due to its ability to interact with biological targets. nih.gov

1-Benzyl-4-methylpiperidin-3-ol fits within this chemical class as a synthetic derivative. Its structure features a piperidine ring substituted with a benzyl (B1604629) group at the nitrogen atom (position 1), a methyl group at position 4, and a hydroxyl group at position 3. nih.gov The presence of these specific functional groups on the piperidine core allows for a wide range of chemical modifications, making it a versatile scaffold for creating new molecules with potentially diverse biological activities. researchgate.netnih.gov

Significance of Piperidine Derivatives in Medicinal Chemistry

The piperidine (B6355638) scaffold is a privileged structure in drug discovery, appearing in a vast number of approved drugs and clinical candidates. nih.govacs.org The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological properties. nih.govresearchgate.net This structural diversity has led to the development of piperidine-containing drugs with a broad spectrum of therapeutic applications. researchgate.net

Piperidine derivatives have been investigated for their potential in treating a range of conditions, including neurological disorders, cancer, and infectious diseases. taylorandfrancis.com For instance, some piperidine-based compounds act as inhibitors of enzymes or as ligands for receptors in the central nervous system. The benzyl (B1604629) group, in particular, is a common feature in many biologically active compounds and can influence a molecule's ability to cross biological membranes and interact with target proteins. nih.gov The combination of the piperidine ring with a benzyl group, as seen in 1-benzyl-4-methylpiperidin-3-ol, represents a strategy to explore new chemical space for potential drug candidates.

Historical Overview of 1 Benzyl 4 Methylpiperidin 3 Ol Research Trajectory

Research on 1-benzyl-4-methylpiperidin-3-ol and related compounds has primarily been driven by its utility as a synthetic intermediate. It serves as a key precursor in the synthesis of more complex molecules, particularly those with potential therapeutic value. For example, it has been utilized in the development of intermediates for drugs like Tofacitinib (B832), a Janus kinase inhibitor used to treat rheumatoid arthritis. researchgate.netgoogleapis.com

The synthesis of this compound itself has been a subject of study, with researchers exploring various synthetic routes to obtain the desired stereoisomers with high purity. researchgate.net These synthetic efforts often involve the reduction of the corresponding ketone, 1-benzyl-4-methylpiperidin-3-one (B104484). nih.govuni.lu The development of scalable and stereoselective synthetic methods is crucial for making these types of chiral building blocks readily available for further research and development. acs.org

Stereochemical Considerations and Isomeric Forms of 1 Benzyl 4 Methylpiperidin 3 Ol

Established Synthetic Pathways for this compound

The construction of the this compound scaffold can be achieved through several established pathways, often originating from readily available piperidone or pyridine (B92270) precursors. These methods are designed to control the regiochemistry and stereochemistry of the substituents on the piperidine ring.

A common and logical approach to this compound involves the use of precursors that already contain the piperidine skeleton. While N-benzyl-4-piperidone itself requires significant modification to introduce both the C3-hydroxyl and C4-methyl groups, a more direct and frequently cited precursor is 1-benzyl-4-methylpiperidin-3-one (B104484). uni.lu The synthesis of this key ketone intermediate is a critical first step.

One documented pathway begins with 3-amino-4-methylpyridine. quickcompany.ingoogleapis.com This starting material undergoes N-acylation, followed by quaternization of the pyridine nitrogen with a benzyl (B1604629) halide. A subsequent partial reduction using a reducing agent like sodium borohydride yields a tetrahydropyridine intermediate. Acid-catalyzed hydrolysis of this intermediate then furnishes the desired 1-benzyl-4-methylpiperidin-3-one. quickcompany.ingoogleapis.com The final step to obtain the target compound, this compound, is a straightforward reduction of the C3-ketone, typically achieved with high yield using standard hydride reagents.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is central to the synthesis of amine derivatives of the piperidine core. arkat-usa.orgmasterorganicchemistry.com While the direct synthesis of the alcohol this compound from its corresponding ketone is a reduction, not a reductive amination, the latter technique is crucial for producing the closely related and pharmaceutically important compound, (1-benzyl-4-methylpiperidin-3-yl)-methylamine. quickcompany.ingoogleapis.com This process involves the reaction of the ketone intermediate, 1-benzyl-4-methylpiperidin-3-one, with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the secondary amine.

Table 1: Selected Conditions for Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one

| Amine Source | Reducing Agent | Lewis Acid / Additive | Solvent | Key Features | Reference |

| Methanolic methylamine | Sodium borohydride | Titanium(IV) isopropoxide | Methanol | Efficient, scalable process. | quickcompany.in |

| Methylamine | Sodium triacetoxyborohydride | None specified | Not specified | Used in a sealed tube; effective but challenging for large scale. | googleapis.com |

| Ammonia-borane | Ammonia-borane | None | Water | "Green" chemistry approach using water as a solvent. | researchgate.net |

Mechanistic studies on related nonheme oxoiron(IV) complexes have provided insight into the fundamental steps of C-H bond hydroxylation, involving the attack of a high-valent metal-oxo species on a C-H bond to generate the alcohol. nsf.gov These studies support the feasibility of developing catalytic hydroxylation methods for complex molecules.

Table 2: Proline-Catalyzed Asymmetric Hydroxylation

| Substrate | Catalyst | Oxidant | Product | Key Outcome | Reference |

| Ketone precursor to the target | L-Proline | Not specified | Enantiopure this compound | Key step in an enantioselective total synthesis. | researchgate.net |

Epoxidation followed by nucleophilic ring-opening is a classic and powerful strategy for the stereocontrolled synthesis of 1,2-functionalized compounds, such as amino alcohols. researchgate.netyoutube.com This pathway can be effectively applied to the synthesis of this compound. The synthesis typically starts with a 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine precursor.

This alkene is first treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to form a 3,4-epoxide intermediate. youtube.comyoutube.com The subsequent ring-opening of this epoxide is highly regioselective. Attack by a hydride source at the less sterically hindered C4 position would lead to the desired 3-ol. More commonly in related syntheses, the epoxide is opened with a different nucleophile to install functionality at C4, with the reaction stereochemistry establishing a trans relationship between the new C4-substituent and the C3-hydroxyl group. researchgate.net The use of a Lewis acid catalyst, such as lithium perchlorate, can facilitate the ring-opening, even with poor nucleophiles. researchgate.netorganic-chemistry.org For the synthesis of the target compound, a regioselective reduction of the epoxide would be required.

Table 3: Epoxidation and Ring-Opening Approach

| Step | Reagents | Intermediate/Product | Stereochemical Control | Reference |

| 1. Epoxidation | mCPBA or other peroxyacid | 1-Benzyl-3,4-epoxy-4-methylpiperidine | Substrate-controlled, forms epoxide on one face of the double bond. | youtube.comresearchgate.net |

| 2. Ring Opening | Hydride reagent (e.g., LiAlH₄) | trans-1-Benzyl-4-methylpiperidin-3-ol | Nucleophilic attack at the less hindered carbon with inversion of configuration (Sₙ2). | youtube.comresearchgate.net |

Given that this compound possesses two chiral centers (at C3 and C4), it can exist as four possible stereoisomers. The synthesis of single, optically pure isomers is of paramount importance for pharmaceutical applications. Strategies to achieve this include asymmetric synthesis, where the chirality is introduced during the reaction, and the resolution of racemic mixtures.

A common resolution method involves forming diastereomeric salts by reacting the racemic amine analog, (1-benzyl-4-methylpiperidin-3-yl)-methylamine, with a chiral acid. quickcompany.ingoogle.com Chiral resolving agents like (L)-ditoluoyltartaric acid (L-DTTA) or (L)-dibenzoyltartaric acid (L-DBTA) are effective. quickcompany.ingoogle.com One diastereomeric salt preferentially crystallizes from solution, allowing for the separation and subsequent liberation of the enantiomerically pure amine. A similar principle can be applied to the resolution of the target alcohol or its precursors.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed.

A more widely recognized method that can be adapted for this system is the Sharpless Asymmetric Epoxidation. youtube.com This reaction is specifically designed for allylic alcohols. A suitable precursor, such as 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridin-3-ol, could undergo enantioselective epoxidation. The reaction uses a titanium tetraisopropoxide catalyst in combination with a chiral diethyl tartrate (DET) ligand. The choice of (+)-DET or (-)-DET directs the epoxidation to a specific face of the alkene, yielding a highly enantiomerically enriched epoxide. youtube.com This epoxide can then be regioselectively opened to provide the desired stereoisomer of the target compound.

Table 4: Comparison of Chiral Auxiliary/Catalyst-Mediated Approaches

| Method | Chiral Component | Key Transformation | Applicability | Reference |

| Sharpless Asymmetric Epoxidation | Diethyl Tartrate (DET) | Enantioselective epoxidation of an allylic alcohol precursor. | Provides access to enantiopure epoxides, which are versatile intermediates. | youtube.com |

| Auxiliary-Controlled Addition | Homochiral 1,3-dioxolanone | Stereoselective Michael addition. | Auxiliary is covalently bonded and removed in a later step. | researchgate.net |

The Synthetic Pathways and Chemical Behavior of this compound

An in-depth look at the synthesis and reactivity of a key piperidine intermediate.

The chemical compound this compound, a substituted piperidine, is a significant molecule in organic synthesis, primarily serving as a crucial intermediate in the preparation of various biologically active compounds. Its stereochemistry and functionality make it a versatile building block. This article explores the primary synthetic methodologies for obtaining this compound, including asymmetric catalytic approaches and alternative routes, and delves into its chemical reactivity and derivatization.

Potential Therapeutic and Biological Activities Research Oriented

Investigation of 1-Benzyl-4-methylpiperidin-3-ol and its Derivatives in Disease Models

The structural motif of this compound serves as a crucial building block in the synthesis of compounds evaluated for therapeutic properties. Its derivatives have shown promise in preclinical studies across several areas of disease research.

Derivatives of the 1-benzylpiperidine (B1218667) core structure have been extensively studied in the context of autoimmune diseases, particularly rheumatoid arthritis (RA). RA is a chronic inflammatory disorder characterized by synovial inflammation and subsequent joint destruction. nih.gov

Rheumatoid Arthritis: The precursor molecule, 1-benzyl-4-methylpiperidin-3-one (B104484), is a key intermediate in the synthesis of tofacitinib (B832), a pharmaceutical agent used in the treatment of rheumatoid arthritis. Research into other related structures, such as 3-(4-aminophenyl)-coumarin derivatives, has demonstrated potent anti-RA activity. nih.gov In one study, a specific derivative, compound 5e, showed the strongest inhibitory effect on the proliferation of rheumatoid arthritis synovial fibroblasts (RA-FLS). nih.gov Further investigation revealed that this compound could suppress the activation of key inflammatory signaling pathways like NF-κB and MAPKs. nih.gov Similarly, N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, DMMA, were found to ameliorate collagen-induced rheumatoid arthritis in mouse models. frontiersin.org This effect was associated with a reduction in inflammatory cytokine transcripts and the protection of connective tissues. nih.gov

Psoriasis: Psoriasis is another chronic autoimmune condition, manifesting as a skin disorder. Therapeutic strategies often target the underlying inflammation. scienceopen.com While direct studies on this compound for psoriasis are limited, derivatives targeting inflammatory pathways are of high interest. For instance, targeting phosphodiesterase 4 (PDE4) has been shown to be an effective approach for managing chronic inflammatory skin disorders like psoriasis. scienceopen.com The anti-inflammatory effects observed with benzylpiperidine derivatives in other models suggest a potential avenue for exploration in psoriasis research.

The dysregulation of protein kinases is a central mechanism in the development and progression of cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of anticancer drugs. ed.ac.uknih.gov The this compound framework is relevant in this field, primarily through its ketone precursor's role in synthesizing known kinase inhibitors.

1-Benzyl-4-methylpiperidin-3-one is used in the preparation of pyrrolo[2,3-d]pyrimidine compounds, which are recognized as potent inhibitors of protein kinases. This class of inhibitors has significant therapeutic potential in oncology. Studies on the ketone precursor have demonstrated its ability to modulate protein kinase activity, which can alter cellular processes like growth, differentiation, and apoptosis. In research focusing on its anticancer properties, varying concentrations of 1-benzyl-4-methylpiperidin-3-one led to a dose-dependent increase in apoptosis in cancer cell lines, including HCT116 and FaDu cells.

Furthermore, other benzyl-containing heterocyclic compounds have been developed as multi-targeted kinase inhibitors. For example, certain benzylidene coumarin (B35378) derivatives have shown potent cytotoxic activity against prostate cancer cells (PC-3) by dually inhibiting the EGFR and PI3Kβ kinases. nih.gov Similarly, quinazoline-based compounds are known to exert anticancer activity by inhibiting multiple protein kinases, including EGFR, VEGFR2, and HER2. mdpi.com

| Study | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Study A | HCT116 | Varies | 93% late apoptosis. |

| Study B | FaDu | Varies | Enhanced cytotoxicity compared to bleomycin. |

Beyond specific autoimmune diseases, derivatives of the benzylpiperidine and benzylamine (B48309) structures have been investigated for broader anti-inflammatory effects.

In a rat model of colitis, an inflammatory bowel disease, rectal administration of N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative DMMA significantly reduced the severity of the disease. frontiersin.org The mechanism behind this effect involved the downregulation of inflammatory signaling pathways, including JNK, p38 MAPK, and NF-κΒ. frontiersin.org This led to a decrease in the production of inflammatory mediators such as TNF-α and IL-1β in colon tissues. frontiersin.org

In studies related to rheumatoid arthritis models, derivatives of 3-(4-aminophenyl)-coumarin were found to inhibit the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. nih.govsemanticscholar.org Concurrently, these compounds increased the levels of the anti-inflammatory cytokine IL-10, suggesting a dual action in modulating the inflammatory response. nih.govsemanticscholar.org

Successful organ transplantation relies on lifelong immunosuppressive therapy to prevent the recipient's immune system from rejecting the foreign organ. kidney.orgimmunologyresearchjournal.com These medications work by lowering the body's natural immune response. kidney.org While this compound itself is not used as an immunosuppressant, its role as a precursor in the synthesis of tofacitinib is highly relevant.

Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a family of enzymes crucial for signaling pathways that drive immune cell activation and function. By inhibiting these pathways, drugs like tofacitinib can produce a state of immunosuppression. This mechanism is not only effective for autoimmune diseases but is also a strategy explored for preventing allograft rejection in transplant recipients. immunologyresearchjournal.comnih.gov The development of drugs from the this compound scaffold highlights its importance in creating molecules capable of modulating the immune system.

Mechanistic Studies of Biological Interactions

Understanding how a compound interacts with its biological targets at a molecular level is fundamental to drug development. For derivatives of this compound, such studies have provided insight into their binding affinity and selectivity.

Sigma receptors (σR) are a class of proteins implicated in various neurological disorders and are considered attractive drug targets. csic.esresearchgate.net Research has identified potent ligands for these receptors derived from the 1-benzylpiperidine structure.

A study focused on a series of 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles revealed high binding affinity for the sigma-1 receptor (σ1R). csic.esresearchgate.net One particular derivative, compound 5 , demonstrated exceptionally high affinity for the human σ1R, with a Ki value of 1.45 nM. csic.esresearchgate.net This compound also showed a 290-fold selectivity for the σ1R over the σ2R subtype. researchgate.net

Molecular modeling studies provided a rationale for this high-affinity binding. The model of compound 5 within the σ1R binding site showed specific interactions with key amino acid residues. The pyridine (B92270) ring of the ligand establishes π-alkyl interactions with Leu105, Met93, and Ala185, while its propargylamine (B41283) group fits into a cavity lined by Tyr206, Ala98, Leu95, and Thr181. csic.es A critical hydrogen bond is formed between the NH group of the ligand and the residue Glu172. csic.es

| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Compound 5 | hσ1R | 1.45. csic.esresearchgate.net | 290-fold. researchgate.net |

| Compound 5 | hσ2R | 421. researchgate.net |

Cellular Pathway Modulation

Research has established that compounds derived from this compound, such as Tofacitinib, are potent modulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. researchgate.net This pathway is integral to signaling for numerous cytokines and growth factors that are crucial for hematopoiesis, immunity, and inflammation. researchgate.netgoogle.com

The JAK/STAT pathway transmits signals from cytokine receptors on the cell membrane to the nucleus, leading to the transcription of specific genes. researchgate.net Aberrant activity of this pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis. researchgate.netresearchgate.net Tofacitinib, synthesized using the this compound scaffold, functions by inhibiting JAK enzymes, thereby interrupting this signaling cascade. researchgate.netresearchgate.net This interruption prevents the phosphorylation and activation of STATs, which in turn suppresses the expression of pro-inflammatory genes and modulates the immune response. researchgate.net The activation of the JAK/STAT pathway can induce an apoptosis-resistance phenotype in synovial cells in rheumatoid arthritis, and its inhibition can counteract these effects. researchgate.net

Furthermore, this intermediate is utilized in the synthesis of inhibitors for SHP2 (Src Homology-2 phosphatase), a non-receptor protein tyrosine phosphatase. googleapis.com SHP2 is involved in multiple signaling pathways, including the Ras-mitogen-activated protein kinase (MAPK) and JAK-STAT pathways, which are central to cellular proliferation, differentiation, and migration. googleapis.com

Enzyme Kinetics and Inhibition

The pharmacological importance of this compound is directly linked to the enzyme inhibition profile of the molecules synthesized from it. Tofacitinib is a specific inhibitor of Janus kinase enzymes, particularly JAK3. researchgate.netresearchgate.net

JAK enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that associate with cytokine receptors. researchgate.net Upon cytokine binding, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The JAKs then phosphorylate the STATs, which dimerize and translocate to the nucleus to regulate gene expression. researchgate.net By inhibiting these kinases, Tofacitinib prevents the downstream signaling events. While it has activity against multiple JAK isozymes, it was developed for its role as a JAK3 inhibitor. researchgate.net The enantioselective synthesis of this compound is a key step, ensuring the correct three-dimensional structure of the final molecule to fit into the ATP-binding pocket of the JAK enzyme, leading to effective inhibition. researchgate.netresearchgate.net

The table below summarizes the inhibitory profile of Tofacitinib, the synthesis of which relies on the this compound intermediate.

| Target Enzyme | Type of Inhibition | Significance of Inhibition |

| Janus Kinase 3 (JAK3) | ATP-Competitive | Blocks signaling of cytokines that use the common gamma chain, crucial for lymphocyte development and function. google.com |

| Janus Kinase 1 (JAK1) | ATP-Competitive | Affects signaling of a broad range of inflammatory cytokines. researchgate.net |

| Janus Kinase 2 (JAK2) | ATP-Competitive | Plays a key role in myelopoiesis and erythropoiesis. researchgate.net |

| SHP2 | Allosteric Inhibition | The intermediate is used to create allosteric inhibitors that stabilize SHP2 in an inactive conformation, representing a target for various cancers. googleapis.com |

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological evaluation detailed in the literature primarily concerns the final products derived from this compound, rather than the intermediate itself.

Efficacy Studies in Relevant Biological Assays

In vitro and in vivo studies have demonstrated the efficacy of compounds synthesized from this intermediate in models of autoimmune diseases and cancer.

In Vitro Efficacy: In cellular assays, Tofacitinib has been shown to inhibit IL-2 dependent T-cell blast proliferation, a process that requires JAK3 signaling. google.com It also suppresses the proliferation of T-cells induced by culprits in certain adverse drug reactions, further supporting the role of the JAK-STAT pathway. researchgate.net Derivatives of the core structure have also shown antiproliferative effects against various cancer cell lines.

In Vivo Efficacy: In animal models of acute Chagas disease, a methyl analogue demonstrated significant reduction in peak parasitemia levels and increased survival rates in mice. lookchem.com In models of rheumatoid arthritis, JAK inhibitors like Tofacitinib have been shown to reduce inflammation and bone destruction. researchgate.net

The table below presents findings from key efficacy studies for compounds synthesized using the this compound scaffold.

| Assay Type | Model System | Compound Type | Key Findings | Reference |

| In Vitro | Human T-Cell Proliferation Assay | JAK Inhibitor (Tofacitinib) | Inhibition of IL-2 dependent T-Cell proliferation. | google.com |

| In Vitro | Cancer Cell Lines | Piperidine (B6355638) Derivatives | Exhibited selective cytotoxicity against cancer cells while sparing normal cells. | |

| In Vivo | Mouse Model of Chagas Disease | Methyl Analogue | Reduced parasitemia by up to 96% and increased survival rates. | lookchem.com |

| In Vivo | Animal Models of Arthritis | JAK Inhibitor | Reduction in inflammation and bone destruction. | researchgate.net |

Selectivity and Specificity Profiling

The selectivity of compounds derived from this compound is a critical aspect of their pharmacological profile, minimizing off-target effects. The stereochemistry of the intermediate is paramount for achieving this selectivity. researchgate.net

Tofacitinib was developed as a specific inhibitor of JAK3. Its selectivity is attributed to the unique structural features that allow it to bind with higher affinity to the ATP-binding site of JAK3 compared to other kinases. researchgate.net However, it also exhibits inhibitory activity against JAK1 and, to a lesser extent, JAK2, which contributes to its broad efficacy but also to some of its side effects. researchgate.net The selectivity for JAK enzymes over other kinase families is a key feature.

For SHP2 inhibitors derived from this intermediate, the goal is to achieve selectivity for SHP2 over other protein tyrosine phosphatases to ensure a targeted therapeutic effect and reduce potential toxicity. googleapis.com Research on piperidine derivatives has also noted that modifications to the core structure can significantly enhance receptor affinity and selectivity, for instance at histamine (B1213489) H3 receptors.

Future Directions and Emerging Research Avenues

Development of Next-Generation 1-Benzyl-4-methylpiperidin-3-ol Analogs

The core structure of this compound is ripe for modification to create novel analogs with potentially enhanced or entirely new therapeutic activities. The piperidine (B6355638) scaffold is a well-established pharmacophore found in a wide array of approved drugs, indicating its versatility and importance in medicinal chemistry. mdpi.comencyclopedia.pub Researchers are exploring various synthetic modifications to probe the structure-activity relationship (SAR) of this compound.

Key areas for analog development include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., halogens, nitro groups, methoxy groups) on the phenyl ring of the benzyl group can modulate the electronic properties and lipophilicity of the molecule. This can influence binding affinity to biological targets and pharmacokinetic properties.

Modification of the Piperidine Ring: Altering the substitution pattern on the piperidine ring, such as changing the position or nature of the methyl group or introducing new functional groups, can create compounds with different conformational preferences and biological targets. pmarketresearch.com For instance, the related compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a key intermediate in the synthesis of Tofacitinib (B832), a Janus kinase (JAK) inhibitor, highlighting how small modifications can lead to potent and specific drugs. nih.gov

Derivatization of the Hydroxyl Group: The hydroxyl group at the 3-position is a prime site for creating esters, ethers, or other derivatives. This can serve to create prodrugs or to introduce functionalities that can interact with specific biological targets.

| Modification Site | Potential Modification | Anticipated Impact | Example from Related Compounds |

|---|---|---|---|

| Benzyl Group Phenyl Ring | Addition of electron-withdrawing or donating groups | Alter binding affinity, ADME properties | Analogs with varied phenyl substitutions showing diverse biological activities. pmarketresearch.com |

| Piperidine Nitrogen | Replacement of benzyl with other aryl or alkyl groups | Modify target selectivity and potency | Piperidine derivatives with different N-substituents exhibit a range of pharmacological effects. mdpi.com |

| Piperidine Ring Carbon | Introduction of fluorine or other small groups | Enhance metabolic stability and binding | Fluorinated piperidines are prized building blocks in medicinal chemistry. researchgate.net |

| Hydroxyl Group | Esterification or etherification | Create prodrugs, improve cell permeability | Derivatization of hydroxyls is a common strategy in drug development. |

Application in Targeted Drug Delivery Systems

The this compound scaffold can be functionalized for use in advanced drug delivery systems. The goal of these systems is to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. The piperidine nucleus is an attractive building block for this purpose. nih.gov

One promising area is the development of lipid nanoparticles (LNPs) for nucleic acid delivery, such as mRNA or siRNA. Recent studies have shown that ionizable lipids containing piperazine, a related heterocyclic amine, can preferentially deliver mRNA to immune cells in vivo without the need for specific targeting ligands. nih.gov By incorporating a functionalized this compound derivative as the ionizable lipid component, it may be possible to create LNPs with unique cell- or tissue-targeting properties.

Another potential application is in the creation of bioactive polymer films . Piperidine-based compounds have been incorporated into sodium alginate/poly(vinyl alcohol) films. nih.gov These films can serve as a matrix for the controlled release of therapeutic molecules and may possess their own inherent antimicrobial properties. nih.gov The hydroxyl group on the this compound scaffold provides a convenient handle for covalent attachment to such polymer backbones, enabling its integration into drug-eluting coatings for medical devices or wound dressings.

Integration with Artificial Intelligence and Machine Learning for Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and design. mdpi.com These computational tools can be applied to the this compound scaffold to accelerate the development of new therapeutic agents. nih.govresearchgate.net

Key applications of AI/ML in this context include:

High-Throughput Virtual Screening: AI models can screen vast virtual libraries of potential this compound analogs against a specific biological target, identifying promising candidates for synthesis and testing far more rapidly than traditional methods. researchgate.net

Predictive Modeling (ADMET): Machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs before they are synthesized. researchgate.net This allows researchers to prioritize compounds with favorable drug-like properties and avoid costly failures late in the development process.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency, selectivity, and low toxicity.

| AI/ML Application | Description | Potential Benefit for this compound Research |

|---|---|---|

| Virtual Screening | Computationally docking millions of virtual analogs to a target protein. | Rapidly identifies potential lead compounds for further investigation. nih.gov |

| ADMET Prediction | Using models trained on existing drug data to predict pharmacokinetic and toxicity profiles. | Reduces late-stage attrition by filtering out compounds with poor properties early on. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate structural features with biological activity. | Guides the design of more potent analogs by identifying key molecular features. |

| Generative Models | Designing novel molecules from scratch that are optimized for multiple parameters. | Creates innovative drug candidates that may not be conceived through traditional methods. mdpi.com |

Exploration of Sustainable and Green Chemistry Synthetic Routes

There is a growing emphasis in the pharmaceutical industry on developing environmentally friendly and economically viable manufacturing processes. nih.gov Research into the synthesis of this compound and its precursors is increasingly focused on green chemistry principles. nih.govnih.gov Traditional methods for synthesizing N-substituted piperidones, key precursors to this compound, often rely on harsh reagents and conditions, such as the classical Dieckman approach. nih.gov

Emerging sustainable synthetic routes include:

Catalytic Processes: Utilizing efficient catalysts, including those based on non-toxic metals, to reduce waste and energy consumption. pmarketresearch.com

Solvent-Free Reactions: Performing reactions without solvents or in greener alternatives like water to minimize environmental impact. mdpi.compmarketresearch.com

Multicomponent Reactions (MCRs): Designing synthetic pathways where three or more reactants are combined in a single step to form the desired product, which increases efficiency and reduces the number of purification steps. mdpi.compmarketresearch.com

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times and often improve yields compared to conventional heating. mdpi.com

These approaches not only reduce the environmental footprint but also often lead to safer and more cost-effective production methods, which is crucial for the large-scale synthesis of pharmaceutical intermediates. nih.gov

| Principle of Green Chemistry | Application in Piperidine Synthesis | Advantage |

|---|---|---|

| Catalysis | Use of reusable catalysts like nanomagnetite (Fe3O4). pmarketresearch.com | Reduces stoichiometric waste, allows for catalyst recycling. |

| Safer Solvents | Using water as a solvent or conducting solvent-free reactions. mdpi.compmarketresearch.com | Minimizes use and disposal of hazardous organic solvents. |

| Atom Economy | Employing multicomponent reactions where most atoms from reactants are incorporated into the final product. mdpi.com | Maximizes efficiency and minimizes byproduct formation. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times. mdpi.com | Lowers energy consumption compared to prolonged conventional heating. |

Advanced Studies on Chirality and Enantiomeric Purity Impact on Therapeutic Outcomes

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. Chirality is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different biological activities, metabolic fates, and toxicities. encyclopedia.pub One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause adverse effects. encyclopedia.pub

Therefore, a key area of future research is the enantioselective synthesis of this compound to isolate and study each stereoisomer individually. This is crucial for developing safer and more effective drugs. For example, the synthesis of the potent anti-arrhythmic agent MK-0499 and the JAK inhibitor Tofacitinib both rely on stereoselective reactions to establish the correct chirality of their respective piperidine intermediates. nih.govnih.gov Proline-catalyzed hydroxylation has been identified as a key step for producing enantiopure this compound, demonstrating that such selective syntheses are feasible. nih.gov

Future studies will likely focus on:

Developing more efficient and scalable enantioselective synthetic routes.

Conducting detailed pharmacological and toxicological profiling of each individual stereoisomer.

Investigating the potential for in vivo interconversion between enantiomers.

Establishing robust analytical methods to determine and control the enantiomeric purity of the final active pharmaceutical ingredient.

The preparation of specific enantiomers, such as (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, underscores the industrial demand for chirally pure intermediates.

| Aspect of Chirality | Importance in Drug Development | Relevance to this compound |

|---|---|---|

| Biological Activity | Enantiomers can bind differently to chiral targets like receptors and enzymes. encyclopedia.pub | One stereoisomer may be significantly more potent or have a different therapeutic effect than the others. |

| Pharmacokinetics | Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates. | The therapeutic profile and dosing regimen could vary between stereoisomers. |

| Toxicology | The distomer can be responsible for undesirable side effects or toxicity. encyclopedia.pub | Isolating the active eutomer can lead to a safer drug with an improved therapeutic index. |

| Regulatory Requirements | Regulatory agencies like the FDA require thorough characterization of stereoisomers. | Development of a single-enantiomer drug is often preferred for a clearer pharmacological profile. |

常见问题

Q. What are the established synthetic routes for 1-Benzyl-4-methylpiperidin-3-ol, and how are intermediates characterized?

The synthesis of this compound derivatives often involves piperidine ring functionalization. A common method includes ester hydrolysis/decarboxylation of precursors like 1-benzyl-3-carbethoxy-4-piperidone hydrochloride . Key intermediates are purified via column chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N) and characterized using ¹H/¹³C NMR. For example, δ 73.89 (C-OH) and δ 55.42 (N-CH₂) in ¹³C NMR confirm hydroxyl and benzyl group positions .

Q. Which spectroscopic and analytical methods are critical for structural validation?

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent positions (e.g., δ 1.40–1.70 ppm for piperidine protons ).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₃H₁₇NO, MW 203.28 ).

- Polarimetry : Optical rotation ([α]²⁵D = +14.3°) confirms enantiomeric purity in chiral derivatives .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- First Aid : For eye exposure, flush with water for 10–15 minutes; for ingestion, rinse mouth and consult a physician .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can stereoselectivity be optimized in synthesizing this compound derivatives?

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereocenters .

- Temperature Control : Lower reaction temperatures (−20°C) reduce racemization in intermediates .

- HPLC Validation : Chiral-phase HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98%) .

Q. How to resolve contradictions in reported NMR data for structurally similar analogs?

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts (e.g., hydroxyl proton deshielding in DMSO ).

- Dynamic Processes : Variable-temperature NMR (VT-NMR) detects conformational exchange in piperidine rings, which may obscure splitting patterns .

- X-ray Crystallography : Resolve ambiguous assignments by correlating NMR data with crystal structures .

Q. What strategies are effective for designing toxicology studies when existing hazard data is limited?

- Read-Across Analysis : Use data from structurally related compounds (e.g., 4-Benzylpiperidine, CAS 31252-42-3) to predict acute toxicity .

- In Silico Modeling : Apply QSAR models (e.g., TOPKAT) to estimate LD₅₀ and prioritize in vivo testing .

- Pilot Studies : Conduct Ames tests and zebrafish embryo assays to screen for genotoxicity and developmental effects .

Q. How to mitigate hazards during scale-up synthesis?

- Reaction Calorimetry : Identify exothermic risks (e.g., during benzylation with NaH) and optimize dosing rates .

- Ventilation : Use fume hoods with >0.5 m/s airflow to control airborne particulates .

- Waste Management : Neutralize acidic/basic byproducts before disposal via certified waste handlers .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) for similar compounds report conflicting hazard classifications?

Discrepancies arise from varying purity levels (e.g., >99% vs. technical grade) and incomplete toxicological profiling. For example, 1-Benzyl-3,3-dimethylpiperidin-4-one (CAS 1303968-15-1) lists H302 (harmful if swallowed) , while analogs like Benzyl 4-aminopiperidine-1-carboxylate lack full hazard data . Cross-reference SDS from multiple suppliers and validate with experimental LD₅₀ data .

Methodological Recommendations

- Synthesis : Prioritize routes with <5 steps and >70% yield for reproducibility .

- Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous structural confirmation .

- Safety : Adopt ALARA (As Low As Reasonably Achievable) principles for handling novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。